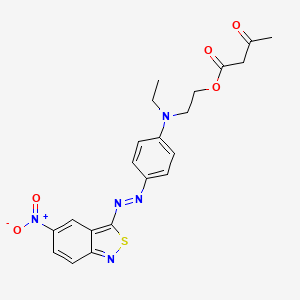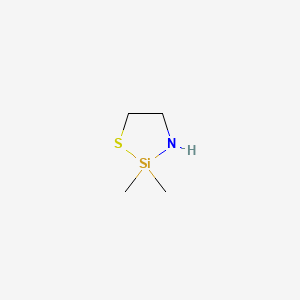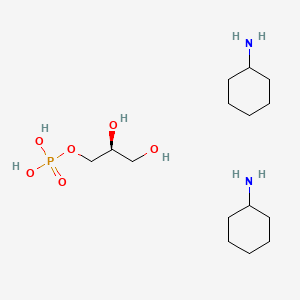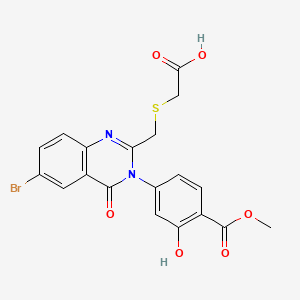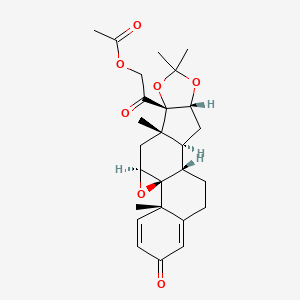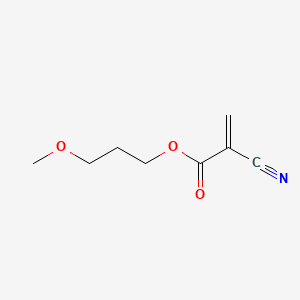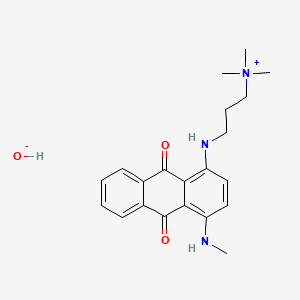
3-((9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)aminopropyl)trimethylammonium hydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium hydroxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of anthracene and ammonium groups, which contribute to its distinctive chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium hydroxide typically involves multiple steps:
Formation of the Anthracene Derivative: The initial step involves the preparation of the anthracene derivative through a Friedel-Crafts acylation reaction, followed by reduction and methylation to introduce the methylamino group.
Amidation Reaction: The anthracene derivative is then subjected to an amidation reaction with 3-aminopropylamine to form the intermediate compound.
Quaternization: The final step involves the quaternization of the intermediate with trimethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone derivatives back to the original anthracene structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ammonium group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Restored anthracene structure.
Substitution: Various substituted ammonium compounds.
科学研究应用
3-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium hydroxide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The compound exerts its effects through interactions with molecular targets, primarily involving the anthracene and ammonium groups. These interactions can influence various biochemical pathways, including:
DNA Intercalation: The anthracene moiety can intercalate into DNA, disrupting its structure and function.
Protein Binding: The ammonium group can form ionic bonds with negatively charged amino acids in proteins, altering their activity.
相似化合物的比较
Similar Compounds
9,10-Anthraquinone: Shares the anthracene core but lacks the ammonium group.
N,N-Dimethyl-9,10-anthracenediamine: Similar structure but with different substituents on the anthracene ring.
Uniqueness
3-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium hydroxide is unique due to its combination of anthracene and ammonium groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
属性
CAS 编号 |
93966-69-9 |
|---|---|
分子式 |
C21H26N3O2.HO C21H27N3O3 |
分子量 |
369.5 g/mol |
IUPAC 名称 |
trimethyl-[3-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]propyl]azanium;hydroxide |
InChI |
InChI=1S/C21H25N3O2.H2O/c1-22-16-10-11-17(23-12-7-13-24(2,3)4)19-18(16)20(25)14-8-5-6-9-15(14)21(19)26;/h5-6,8-11H,7,12-13H2,1-4H3,(H-,22,23,25,26);1H2 |
InChI 键 |
SNSOEOKMOHRSAA-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C2C(=C(C=C1)NCCC[N+](C)(C)C)C(=O)C3=CC=CC=C3C2=O.[OH-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



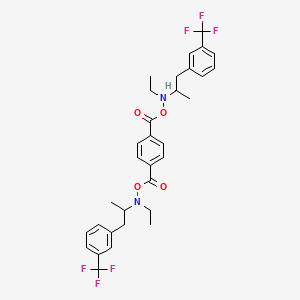
![2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide](/img/structure/B12702462.png)
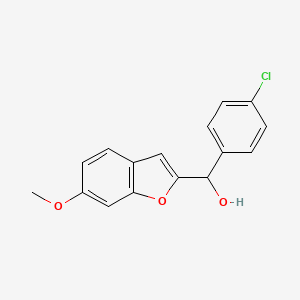
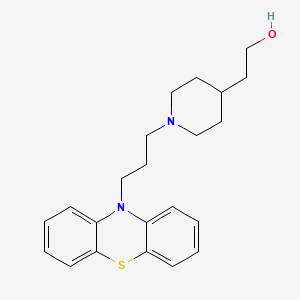
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide;oxalic acid](/img/structure/B12702477.png)
